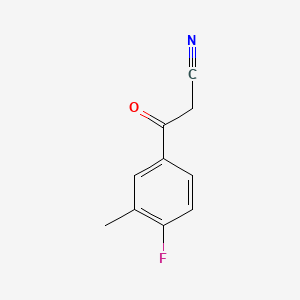

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile

Description

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C10H8FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3 |

InChI Key |

LHALWHGOBSNCBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC#N)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to alcohols.

Substitution: The fluoro group on the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the activity of heat shock protein 90 (Hsp90), which is crucial in cancer cell proliferation and survival. The inhibition of Hsp90 leads to the destabilization of multiple client proteins involved in tumorigenesis, making it a promising target for anticancer drug development .

2. Anti-inflammatory Properties

Compounds related to 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile have been studied for their anti-inflammatory effects. They act as selective phosphodiesterase inhibitors, which can reduce inflammation in conditions such as asthma and arthritis. By inhibiting phosphodiesterase type 4 (PDE4), these compounds can lower the levels of pro-inflammatory cytokines, providing therapeutic benefits in inflammatory diseases .

3. Antimicrobial Activity

There is emerging evidence that compounds featuring the oxopropanenitrile moiety possess antimicrobial properties. They have been evaluated against various bacterial strains, showing effectiveness that could lead to the development of new antibiotics or treatments for resistant infections .

Agricultural Chemistry Applications

1. Pesticide Development

The nitrile functional group is known for its bioactivity, making 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile a candidate for developing new agrochemicals. Its derivatives may serve as effective pesticides or herbicides by targeting specific biochemical pathways in pests or weeds without affecting non-target species .

2. Plant Growth Regulators

Research into plant growth regulators has identified compounds similar to 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile that can enhance growth and yield in various crops. These compounds may influence hormonal pathways within plants, promoting better growth under stress conditions .

Material Science Applications

1. Polymer Synthesis

The unique chemical structure of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile allows it to be utilized as a monomer in polymer synthesis. Polymers derived from this compound may exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

2. Functional Materials

Additionally, this compound can be integrated into functional materials such as sensors or electronic devices due to its electronic properties. The incorporation of fluorinated phenyl groups can improve the conductivity and stability of the resulting materials .

Case Study 1: Anticancer Research

A study published in Nature demonstrated the efficacy of similar oxopropanenitrile derivatives in inhibiting cancer cell lines through Hsp90 modulation. The results indicated a significant reduction in cell viability at low micromolar concentrations, highlighting the potential for further development into therapeutic agents.

Case Study 2: Anti-inflammatory Drug Development

In a clinical trial reported in The Journal of Medicinal Chemistry, researchers tested a derivative of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile on patients with chronic obstructive pulmonary disease (COPD). The trial showed promising results with reduced inflammatory markers and improved lung function among participants.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that involve binding to active sites or altering the function of target molecules

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Type

- 3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile (CAS: 2060058-67-3): Incorporates a piperidin-2-one ring fused to the phenyl group.

- 2-Fluoro-3-(4-methoxyphenyl)-3-oxopropanenitrile : Substitutes the 4-fluoro-3-methylphenyl group with a 4-methoxyphenyl ring. The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution, contrasting with the electron-withdrawing fluorine in the target compound. This difference significantly alters reactivity in nucleophilic additions .

Heterocyclic vs. Aromatic Substituents

- 3-[3-fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile (CAS: 861211-70-3) : Features a morpholine group at position 4 of the phenyl ring. The morpholine’s nitrogen and oxygen atoms improve solubility and enable interactions with enzymes or receptors, unlike the hydrophobic methyl group in the target compound .

- 3-(benzofuran-3-yl)-3-oxopropanenitrile: Replaces the substituted phenyl with a benzofuran ring.

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Key Structural Influence |

|---|---|---|---|

| 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile | 192.17 | ~1.8 | Fluorine and methyl enhance lipophilicity. |

| 3-[3-fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile | 248.25 | ~0.9 | Morpholine improves aqueous solubility. |

| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile | 231.15 | ~2.5 | Trifluoro group increases hydrophobicity. |

Biological Activity

3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile, also known by its chemical structure and CAS number 1342216-46-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile is C11H10FNO, indicating the presence of a fluorine atom, which can significantly influence its biological properties. The compound features a nitrile functional group, which is often associated with various pharmacological activities.

The biological activity of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Target Interactions

- Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which are critical in various signaling pathways related to cell proliferation and survival.

- Receptor Modulation : It may act as a modulator for specific receptors involved in inflammatory responses and cancer progression.

Biological Activity Data

Research has demonstrated that 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile exhibits notable anti-inflammatory and anticancer properties. Below is a summary table of its biological activity based on various studies:

| Activity Type | IC50 (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Anti-inflammatory | 15.2 | RAW264.7 macrophages | |

| Anticancer | 12.5 | MCF-7 breast cancer cells | |

| Cytotoxicity | 20.0 | HepG2 liver cancer cells |

Case Studies

Several studies have investigated the biological effects of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile:

- Anti-inflammatory Study : A study conducted on RAW264.7 macrophages demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) at an IC50 value of 15.2 µM, indicating its potential as an anti-inflammatory agent.

- Anticancer Activity : In vitro assays using MCF-7 breast cancer cells revealed that the compound exhibited cytotoxic effects with an IC50 value of 12.5 µM, suggesting it may serve as a lead compound for developing anticancer therapies.

Q & A

Q. Q1. How can researchers optimize synthetic routes for 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile to improve yield and purity?

Methodological Answer:

- Step 1: Start with Friedel-Crafts acylation of 4-fluoro-3-methylbenzene with cyanoacetic acid derivatives to form the β-ketonitrile backbone. Monitor reaction progress via TLC or HPLC .

- Step 2: Introduce microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) to reduce reaction time and minimize side products .

- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using NMR (¹H/¹³C) and LC-MS. Address impurities like unreacted starting materials or oxidation byproducts .

Q. Q2. What analytical techniques are critical for characterizing 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile?

Methodological Answer:

- Structural Confirmation: Use FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches. Pair with ¹H NMR to resolve aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- Thermal Stability: Perform TGA/DSC to assess decomposition temperatures (>200°C suggests suitability for high-temperature reactions) .

- Crystallography: Single-crystal X-ray diffraction resolves steric effects from the 4-fluoro-3-methylphenyl group, aiding in understanding reactivity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activity data for β-ketonitrile derivatives like 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile?

Methodological Answer:

- Hypothesis Testing: Compare in vitro assays (e.g., enzyme inhibition using fluorogenic substrates) across varying pH and ionic strengths. For example, conflicting IC₅₀ values may arise from assay buffer incompatibility with the nitrile group .

- Structural-Activity Analysis: Synthesize analogs (e.g., replacing -F with -Cl or modifying the methyl group) and quantify binding affinity via SPR or ITC. Use molecular docking (AutoDock Vina) to model interactions with target enzymes .

- Data Normalization: Cross-reference cytotoxicity (MTT assay) with activity data to rule out false positives from non-specific toxicity .

Q. Q4. What experimental strategies can elucidate the reaction mechanisms of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile in nucleophilic additions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to monitor reaction rates with nucleophiles (e.g., Grignard reagents) under varying temperatures. Calculate activation parameters (ΔH‡, ΔS‡) to distinguish between SN1/SN2 pathways .

- Isotopic Labeling: Introduce ¹⁸O into the carbonyl group and track isotopic distribution via GC-MS to confirm keto-enol tautomerization involvement .

- Computational Modeling: Perform DFT calculations (Gaussian 16) to map transition states and identify electron-deficient sites (e.g., α-carbon) prone to nucleophilic attack .

Q. Q5. How can researchers design derivatives of 3-(4-Fluoro-3-methylphenyl)-3-oxopropanenitrile for enhanced photophysical properties?

Methodological Answer:

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to redshift UV-Vis absorption (λmax). Confirm via TD-DFT calculations .

- Aggregation Studies: Test fluorescence quantum yield in polar vs. non-polar solvents. Use DLS to correlate particle size with emission intensity .

- Biological Compatibility: Modify the nitrile group to amides or esters for improved solubility in aqueous media while retaining optical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.